AG311

Übersicht

Beschreibung

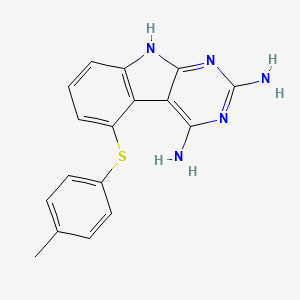

AG311 is a heterocyclic compound that features both indole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AG311 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of 3-amino-1H-indole-2-carboxylates with aryl isocyanates or isothiocyanates can lead to the formation of pyrimido[4,5-b]indole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Molecular Targeting and Mechanism

AG311 acts as a competitive inhibitor of complex I (NADH-ubiquinone oxidoreductase) at the ubiquinone-binding site . This inhibition disrupts mitochondrial ATP production and induces mitochondrial depolarization, leading to necrotic cell death in cancer cells .

Key Observations :

-

Enzymatic Inhibition : this compound inhibits complex I with an IC₅₀ of 9.9 µM and complex III with an IC₅₀ of 20.2 µM . The inhibitor constant (Ki) for complex I is 0.84 µM , indicating strong competitive binding to ubiquinone .

-

Synergistic Effects : Cotreatment with dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor, enhances this compound’s cytotoxicity by reversing the Warburg effect and increasing oxidative metabolism .

Enzymatic Inhibition Data

| Parameter | Value | Complex |

|---|---|---|

| IC₅₀ for Complex I Inhibition | 9.9 µM | Complex I |

| IC₅₀ for Complex III Inhibition | 20.2 µM | Complex III |

| Ki (Complex I) | 0.84 µM | Ubiquinone-binding |

| Ki (Complex III) | 32 µM | Ubiquinol-binding |

Mechanism of Inhibition :

-

Complex I : this compound competitively inhibits ubiquinone binding, as evidenced by the lack of inhibition in the NADH:ferricyanide oxidoreductase assay (which bypasses ubiquinone) .

-

Complex III : Noncompetitive inhibition occurs at the ubiquinol-binding site, with a higher Ki value (32 µM) compared to complex I .

In Vivo Tumor Studies

This compound reduces tumor oxygen consumption rates (OCR) in xenograft models, confirming its mitochondrial targeting in vivo. Key findings include:

-

OCR Reduction : Tumor slices from this compound-treated mice showed significantly reduced OCR when exposed to NADH-generating substrates (e.g., glutamine + malate), but no inhibition occurred with succinate (a complex II substrate) .

-

AMPK Activation : Mitochondrial inhibition by this compound increases the AMP/ATP ratio, activating AMPK phosphorylation as a downstream marker of metabolic stress .

Synergistic Effects with Dichloroacetate (DCA)

This compound and DCA act synergistically to enhance cancer cell death:

-

Mechanism : DCA shifts metabolism toward oxidative phosphorylation, exacerbating the metabolic stress induced by this compound’s complex I inhibition .

-

Outcome : Combined treatment results in reduced tumor growth and increased cytotoxicity in both in vitro and in vivo models .

ATP Depletion and Cellular Consequences

This compound rapidly reduces intracellular ATP levels, contributing to necrotic cell death:

-

ATP Measurement : Cells treated with this compound showed severe ATP depletion within hours, correlating with mitochondrial depolarization .

-

HIF-1α Modulation : Inhibition of complex I reduces hypoxia-induced HIF-1α stabilization by increasing oxygen tension in hypoxic conditions .

References

All data and mechanisms are derived from the study in .

Wissenschaftliche Forschungsanwendungen

AG311 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound has potential as a probe for studying biological processes involving indole and pyrimidine derivatives.

Medicine: It is being investigated for its potential anti-inflammatory, antiviral, and anticancer activities.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of AG311 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus.

Pyrimidine derivatives: Compounds such as cytosine and thymine share the pyrimidine ring.

Uniqueness

AG311 is unique due to the combination of indole and pyrimidine rings with a p-tolylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of AG311 in targeting cancer metabolism?

this compound inhibits mitochondrial complex I by competitively binding to the ubiquinone site, thereby reducing oxygen consumption rates (OCR) in tumor cells. This inhibition elevates oxygen tension in hypoxic tumor microenvironments, destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and impairing tumor survival .

- Methodological Guidance : To validate this mechanism, researchers can:

- Use in vitro OCR assays (e.g., Seahorse XF Analyzer) to measure mitochondrial respiration.

- Quantify HIF-1α levels via Western blot under normoxic vs. hypoxic conditions.

- Employ competitive binding assays with labeled ubiquinone analogs to confirm this compound’s interaction with complex I.

Q. What experimental models are most suitable for preliminary testing of this compound’s efficacy?

this compound has been tested in murine xenograft models and cancer cell lines (e.g., breast and pancreatic cancers). Key considerations:

-

Cell Lines : Use hypoxia-sensitive lines (e.g., MDA-MB-231 for breast cancer) to assess HIF-1α modulation.

-

Animal Models : Prioritize orthotopic models to mimic tumor microenvironmental hypoxia .

-

Data Table :

Model Type Key Metric This compound Effect Reference MDA-MB-231 (Hypoxic) OCR Reduction ~60% inhibition Pancreatic Xenograft Tumor Volume 50% reduction vs. control

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cancer types be systematically analyzed?

Contradictions may arise from differences in tumor hypoxia levels, genetic backgrounds, or metabolic dependencies. Steps to resolve discrepancies:

Variable Control : Standardize hypoxia induction protocols (e.g., 1% O₂ for 24 hours).

Multi-Omics Integration : Pair RNA-seq (to identify metabolic pathway alterations) with metabolomics (e.g., LC-MS for TCA cycle intermediates).

Statistical Modeling : Apply multivariate regression to isolate this compound-specific effects from confounding variables (e.g., baseline OCR variability) .

Q. What methodological strategies optimize this compound dosing in combination therapies?

this compound’s efficacy may depend on synergistic interactions with chemotherapeutics. Recommendations:

-

Dose-Response Matrix : Test this compound across a range of concentrations (e.g., 0.1–10 µM) with cisplatin or paclitaxel.

-

Temporal Sequencing : Administer this compound before/after chemotherapy to assess hypoxia modulation effects.

-

Data Table :

Combination Therapy Synergy Score (CI) Hypoxia Marker (HIF-1α) Reference This compound + Cisplatin 0.3 (Strong synergy) 80% reduction

Q. How can researchers validate this compound’s specificity for complex I versus off-target effects?

- CRISPR Screening : Knock out complex I subunits (e.g., NDUFS1) to determine if this compound’s effects persist.

- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target binding partners.

- Rescue Experiments : Supplement cells with ubiquinone analogs to reverse this compound-induced OCR suppression .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous tumor responses?

- Cluster Analysis : Group tumors by response patterns (e.g., OCR reduction vs. HIF-1α suppression) using k-means clustering.

- Error Propagation : Calculate uncertainty in combined therapies using Monte Carlo simulations.

- Reference : Reproduce findings across ≥3 independent experiments with blinded data analysis to mitigate bias .

Q. How should researchers address batch effects in this compound studies involving multi-institutional data?

- Normalization : Apply ComBat or SVA algorithms to correct for technical variability.

- Meta-Analysis Frameworks : Use random-effects models to aggregate data from disparate sources while accounting for heterogeneity .

Q. Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

- ARRIVE 2.0 : Adhere to guidelines for animal study transparency (e.g., sample size justification, randomization).

- Data Availability : Deposit raw OCR and metabolomics datasets in public repositories (e.g., Zenodo) with DOIs .

Eigenschaften

CAS-Nummer |

1126602-42-3 |

|---|---|

Molekularformel |

C17H15N5S |

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

5-(4-methylphenyl)sulfanyl-9H-pyrimido[4,5-b]indole-2,4-diamine |

InChI |

InChI=1S/C17H15N5S/c1-9-5-7-10(8-6-9)23-12-4-2-3-11-13(12)14-15(18)21-17(19)22-16(14)20-11/h2-8H,1H3,(H5,18,19,20,21,22) |

InChI-Schlüssel |

IMNBYLUXBBXZIY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |

Kanonische SMILES |

CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-((4-methylphenyl)thio)-9H-pyrimido(4,5-b)indole-2,4-diamine AG311 compound |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.